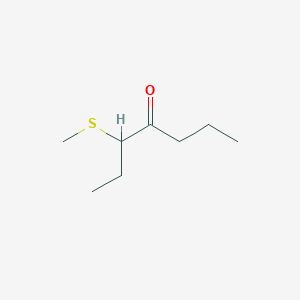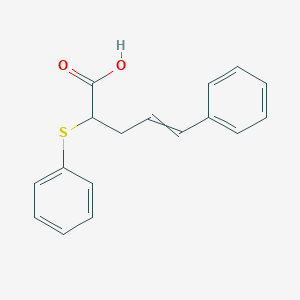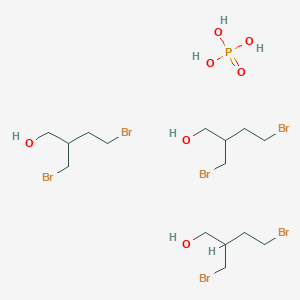
1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane is a macrocyclic compound that belongs to the class of tetraazamacrocycles. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science. The structure of this compound consists of a 14-membered ring containing two oxygen atoms and four nitrogen atoms, which can coordinate with metal ions to form stable complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane typically involves the reaction of a suitable precursor with a diol and a diamine. One common method involves the reaction of a macrobicycle such as 15-oxa-1,5,8,12-tetraazabicyclo[10.5.2]nonadecane with diglycolyl chloride in the presence of a base. This reaction yields a diamide, which is then reduced to form the desired macrocyclic ligand .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as copper, nickel, and zinc.
Substitution Reactions: The nitrogen atoms in the macrocycle can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly when coordinated with metal ions.
Common Reagents and Conditions
Complexation Reactions: Typically involve metal salts such as copper(II) chloride or nickel(II) acetate in aqueous or organic solvents.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products Formed
Metal Complexes: The primary products of complexation reactions are metal-ligand complexes, which have various applications in catalysis and materials science.
Substituted Macrocycles: Products of substitution reactions include alkylated or acylated derivatives of the macrocycle.
Wissenschaftliche Forschungsanwendungen
1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane has several scientific research applications, including:
Biology: Investigated for its potential use in biological systems as a chelating agent for metal ions.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for metal ion detoxification.
Industry: Utilized in the development of advanced materials, including sensors and catalysts.
Wirkmechanismus
The mechanism of action of 1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane primarily involves its ability to coordinate with metal ions. The nitrogen and oxygen atoms in the macrocycle act as donor atoms, forming stable chelates with metal ions. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications such as catalysis and metal ion detoxification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: A similar macrocyclic compound with four nitrogen atoms but no oxygen atoms.
1,8-Dioxa-3,6,10,13-tetraazacyclotetradecane: Another macrocyclic compound with a similar structure but different substitution patterns.
1,4,7,10-Tetraazacyclododecane: A smaller macrocyclic compound with four nitrogen atoms and no oxygen atoms.
Uniqueness
1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane is unique due to the presence of both nitrogen and oxygen atoms in its macrocyclic ring. This combination allows for versatile coordination chemistry and the formation of stable complexes with a wide range of metal ions. The presence of oxygen atoms also imparts different electronic properties compared to similar compounds that contain only nitrogen atoms .
Eigenschaften
CAS-Nummer |
65260-02-8 |
|---|---|
Molekularformel |
C8H20N4O2 |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
1,13-dioxa-2,5,9,12-tetrazacyclotetradecane |
InChI |
InChI=1S/C8H20N4O2/c1-2-9-4-6-11-13-8-14-12-7-5-10-3-1/h9-12H,1-8H2 |
InChI-Schlüssel |
SZDHRNNQZAVHPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCNOCONCCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole)](/img/structure/B14483855.png)
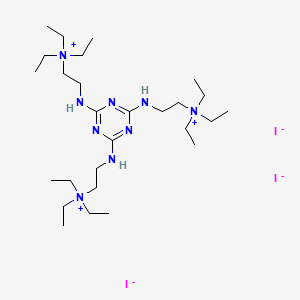
![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)

![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)

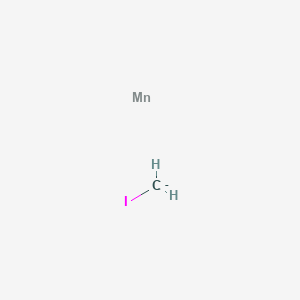
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
